molecular formula C21H28O2S B14234346 Dodecyl 2,5-diethynylthiophene-3-carboxylate CAS No. 568590-52-3

Dodecyl 2,5-diethynylthiophene-3-carboxylate

Cat. No.: B14234346
CAS No.: 568590-52-3
M. Wt: 344.5 g/mol
InChI Key: AIMDJSMAYLCYSW-UHFFFAOYSA-N
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Description

Dodecyl 2,5-diethynylthiophene-3-carboxylate is a chemical compound with the molecular formula C21H28O2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 2,5-diethynylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

    Introduction of Ethynyl Groups: The ethynyl groups are introduced via Sonogashira coupling reactions, which involve the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with dodecanol to form the dodecyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2,5-diethynylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Dodecyl 2,5-diethynylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of dodecyl 2,5-diethynylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl groups and thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl thiophene-3-carboxylate: Lacks the ethynyl groups, making it less reactive.

    2,5-Diethynylthiophene: Does not have the dodecyl ester group, affecting its solubility and application.

    Thiophene-3-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

Dodecyl 2,5-diethynylthiophene-3-carboxylate is unique due to the presence of both ethynyl groups and a long dodecyl ester chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

568590-52-3

Molecular Formula

C21H28O2S

Molecular Weight

344.5 g/mol

IUPAC Name

dodecyl 2,5-diethynylthiophene-3-carboxylate

InChI

InChI=1S/C21H28O2S/c1-4-7-8-9-10-11-12-13-14-15-16-23-21(22)19-17-18(5-2)24-20(19)6-3/h2-3,17H,4,7-16H2,1H3

InChI Key

AIMDJSMAYLCYSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(SC(=C1)C#C)C#C

Origin of Product

United States

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